N-(tert-butyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include key reactions such as Fischer indole synthesis, Swern oxidation, and hetero-/retro-Diels–Alder reactions . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes . The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Lycogarubin C: Another indole derivative synthesized through complex reactions. N-TERT-BUTYL-2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structure and the presence of the piperidine and tert-butyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H29N3O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H29N3O2S/c1-21(2,3)22-19(25)15-27-18-13-24(17-10-6-5-9-16(17)18)14-20(26)23-11-7-4-8-12-23/h5-6,9-10,13H,4,7-8,11-12,14-15H2,1-3H3,(H,22,25) |
InChI Key |
CQUNDSJHJWWAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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